![molecular formula C15H15N3O4S2 B2781367 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 946212-65-3](/img/structure/B2781367.png)
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H15N3O4S2 and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities of Furan Derivatives
Furan derivatives, including compounds structurally related to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide, have been explored for their anti-inflammatory and antioxidative properties. Novel furanyl compounds derived from red seaweed showed significant anti-inflammatory activities against cyclooxygenase and lipoxygenase pathways, indicating potential for treating inflammation-related conditions. Additionally, these compounds exhibited strong antioxidative effects, comparable to synthetic antioxidants, highlighting their potential in oxidative stress-related disorders (Makkar & Chakraborty, 2018).
Antibacterial Properties of Sulfonamide Derivatives
Sulfonamide derivatives, including those with structures related to the compound , have been investigated for their antibacterial properties. Research into novel heterocyclic compounds containing a sulfonamido moiety has revealed significant antibacterial activities, pointing towards the utility of these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Hybrid Sulfonamide Compounds in Drug Development
The hybridization of sulfonamides with various heterocyclic moieties has led to the creation of compounds with a broad spectrum of biological activities. This strategy aims to develop more effective drugs by combining the therapeutic properties of sulfonamides with other active pharmacophores. Recent advances in this field have been summarized, showcasing the potential of these hybrid compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthetic Routes and Chemical Transformations
Research into the synthetic routes and chemical transformations of furan and sulfonamide derivatives provides essential insights into the versatility of these compounds in chemical synthesis. Studies have detailed novel approaches to substituted furans and pyrroles, offering new pathways for the development of compounds with potential applications in various fields, including drug development and material science (Kelly, Kerrigan, & Walsh, 2008).
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-11-4-7-15(23-11)24(20,21)16-8-9-18-14(19)6-5-12(17-18)13-3-2-10-22-13/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMZLNRCFGFEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide |
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